Home > Products > Screening Compounds P12793 > Rineterkib hydrochloride
Rineterkib hydrochloride - 1715025-34-5

Rineterkib hydrochloride

Catalog Number: EVT-3318655
CAS Number: 1715025-34-5
Molecular Formula: C26H28BrClF3N5O2
Molecular Weight: 614.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rineterkib hydrochloride is a small molecule drug developed as an inhibitor of extracellular-signal-regulated kinases 1 and 2 (ERK1 and ERK2). This compound is primarily aimed at treating various types of neoplasms, including colorectal cancer and melanoma. Its development is spearheaded by Novartis Pharma AG, with active research ongoing to explore its efficacy in combination therapies for advanced cancers.

Source

Rineterkib hydrochloride has been synthesized and characterized through various pharmaceutical research initiatives, particularly by the Novartis Institutes for BioMedical Research. The compound has been involved in multiple clinical trials to assess its therapeutic potential against specific cancer types.

Classification
  • Drug Type: Small molecule drug
  • Target: ERK1 and ERK2
  • Therapeutic Areas: Neoplasms, digestive system disorders, hemic and lymphatic diseases
Synthesis Analysis

The synthesis of rineterkib hydrochloride involves several intricate steps that optimize yield and purity. Although specific synthetic routes for rineterkib are not detailed in the search results, similar compounds often utilize methods that include:

  • Starting Materials: Typically, the synthesis begins with readily available aryl or heteroaryl precursors.
  • Key Reactions: Common reactions may include nucleophilic substitutions or coupling reactions to form the core structure of the compound.
  • Yield Optimization: Techniques such as solvent optimization and temperature control are crucial for maximizing yield and minimizing by-products.
Molecular Structure Analysis

The molecular formula of rineterkib hydrochloride is C26H27BrF3N5O2C_{26}H_{27}BrF_3N_5O_2. Its structural details can be summarized as follows:

  • InChIKey: YFCIFWOJYYFDQP-PTWZRHHISA-N
  • CAS Registry Number: 1715025-32-3

The compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Rineterkib hydrochloride participates in various chemical reactions typical of small molecule drugs:

  • Reactivity: The presence of halogens (bromine and fluorine) in the structure may facilitate electrophilic aromatic substitution reactions.
  • Stability: The hydrochloride salt form enhances solubility in aqueous environments, which is beneficial for pharmacokinetics.
  • Decomposition Studies: Stability under different pH conditions can be crucial for understanding its shelf life and storage requirements.
Mechanism of Action

Rineterkib hydrochloride functions primarily as an inhibitor of the ERK signaling pathway, which is often dysregulated in cancer. The mechanism involves:

  1. Target Binding: Rineterkib binds to ERK1/ERK2, inhibiting their phosphorylation.
  2. Signal Transduction Disruption: By blocking these kinases, rineterkib disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Therapeutic Outcome: This inhibition leads to reduced tumor growth and potential apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water due to its hydrochloride form, enhancing bioavailability.

Chemical Properties

  • Melting Point: Not specified in the sources but should be determined during characterization.
  • Stability: Stability studies are essential to assess how the compound behaves under various environmental conditions.
Applications

Rineterkib hydrochloride is primarily researched for its applications in oncology:

  • Clinical Trials: It is currently undergoing clinical trials for efficacy against colorectal cancer, melanoma, and other advanced malignancies.
  • Combination Therapies: Investigations into combining rineterkib with other therapeutic agents aim to enhance treatment outcomes for patients with resistant forms of cancer.

This compound represents a significant advancement in targeted cancer therapies, focusing on inhibiting specific signaling pathways involved in tumorigenesis. Further research will likely elucidate its full therapeutic potential and broaden its applications in oncology.

Properties

CAS Number

1715025-34-5

Product Name

Rineterkib hydrochloride

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride

Molecular Formula

C26H28BrClF3N5O2

Molecular Weight

614.9 g/mol

InChI

InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H/t13-,20-,21+,23-;/m0./s1

InChI Key

BTUJMQIKTCOSFK-XKNHYIDFSA-N

SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl

Canonical SMILES

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl

Isomeric SMILES

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.